molecular formula C20H19F3N2O3 B3929596 1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

Cat. No.: B3929596
M. Wt: 392.4 g/mol
InChI Key: IRZJCDSGURXKGS-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrrolidine-2,5-dione core, substituted with an ethoxyphenyl group and a trifluoromethylphenylmethylamino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Trifluoromethylphenylmethylamino Group: This step involves the reaction of the intermediate with a trifluoromethylphenylmethylamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
  • 1-(4-Ethoxyphenyl)-3-[[4-(fluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

Uniqueness

1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione is unique due to the presence of both ethoxy and trifluoromethyl groups, which impart distinct chemical properties. These functional groups influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-2-28-16-9-7-15(8-10-16)25-18(26)11-17(19(25)27)24-12-13-3-5-14(6-4-13)20(21,22)23/h3-10,17,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZJCDSGURXKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
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